4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-pyrazole.
Ethynylation: The ethynyl group is introduced at the 4-position of the pyrazole ring through a reaction with an appropriate ethynylating agent.
Carboxylation: The carboxylic acid group is introduced at the 5-position through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with a chloro and ethyl group instead of ethynyl.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole core with amino and ester groups.
Properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSYSASJNLBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506934 | |
Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79229-66-6 | |
Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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